

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methylbutanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylbutanal**

Cat. No.: **B1278959**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectroscopic data for **2-Bromo-3-methylbutanal**. In the dynamic field of pharmaceutical research and fine chemical synthesis, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and reaction monitoring. While experimental spectra for **2-Bromo-3-methylbutanal** are not readily available in public databases, this document leverages fundamental principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This approach not only offers a detailed theoretical framework but also equips the researcher with the necessary insights to interpret experimental data once obtained.

The inherent reactivity of α -bromo aldehydes, often leading to challenges in their synthesis and purification, likely contributes to the scarcity of published experimental data.^[1] This guide, therefore, serves as a valuable predictive resource, grounded in established spectroscopic theory.

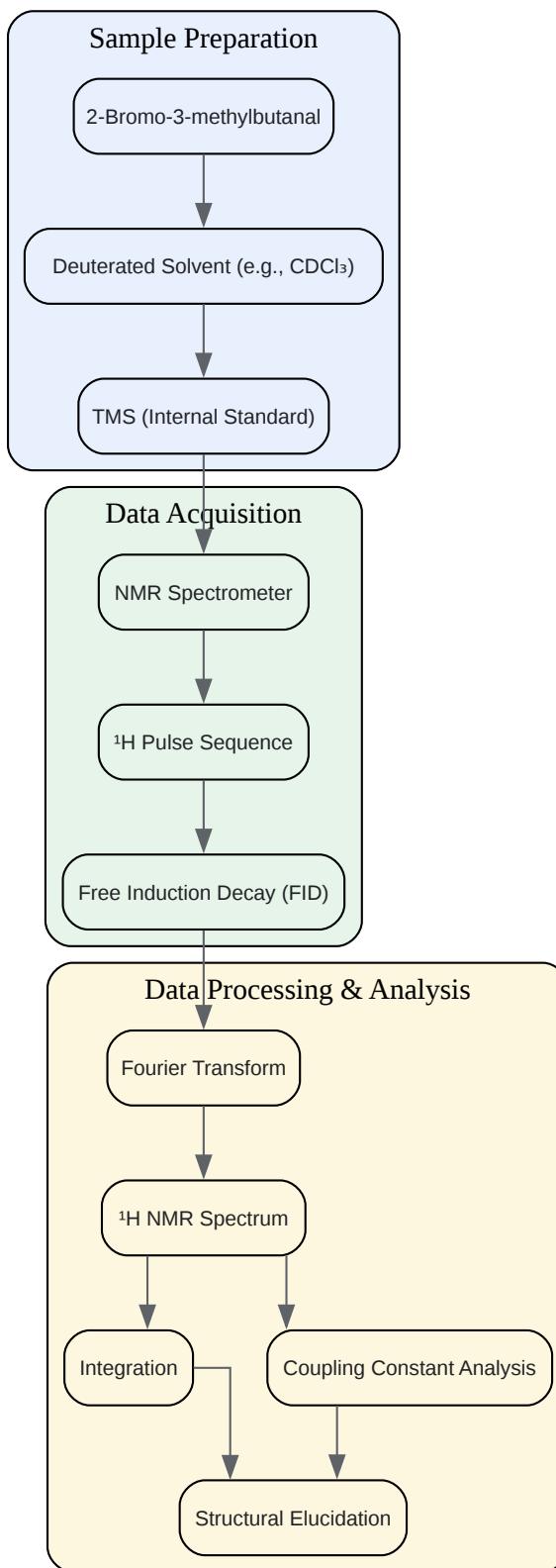
Molecular Structure and Key Features

2-Bromo-3-methylbutanal possesses a stereocenter at the α -carbon (C2), meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers. The molecule's structure, presented below, is foundational to understanding its spectroscopic properties.

Chemical Structure:

Molecular Properties Summary:

Property	Value	Source
Molecular Formula	C ₅ H ₉ BrO	PubChem[2][3]
Molecular Weight	165.03 g/mol	PubChem[2][3]
IUPAC Name	2-bromo-3-methylbutanal	PubChem[2][3]
InChIKey	PYXPYXVGFLQQIS-UHFFFAOYSA-N	PubChem[2][3]
SMILES	CC(C)C(C=O)Br	PubChem[2][3]


Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in a molecule. The predicted spectrum of **2-Bromo-3-methylbutanal** is based on the analysis of chemical shifts and spin-spin coupling patterns influenced by the electronegative bromine atom and the aldehyde group.[4][5][6][7][8][9][10]

Predicted ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constant (J, Hz)	Rationale
Aldehydic H (CHO)	9.0 - 10.0	Doublet	~3 Hz	Deshielded by the carbonyl group. Coupled to the α -proton. [11] [12] [13]
α -H (CHBr)	4.0 - 4.5	Doublet of Doublets	~3 Hz, ~7 Hz	Deshielded by both the adjacent bromine and aldehyde group. Coupled to the aldehydic proton and the β -proton.
β -H ($\text{CH}(\text{CH}_3)_2$)	2.0 - 2.5	Multiplet	~7 Hz	Influenced by the α -proton and the two methyl groups.
Methyl H's ($\text{CH}(\text{CH}_3)_2$)	1.0 - 1.2	Two Doublets	~7 Hz	The two methyl groups are diastereotopic due to the adjacent stereocenter and will likely appear as two distinct doublets, each coupled to the β -proton.

Diagram: ^1H NMR Workflow

[Click to download full resolution via product page](#)

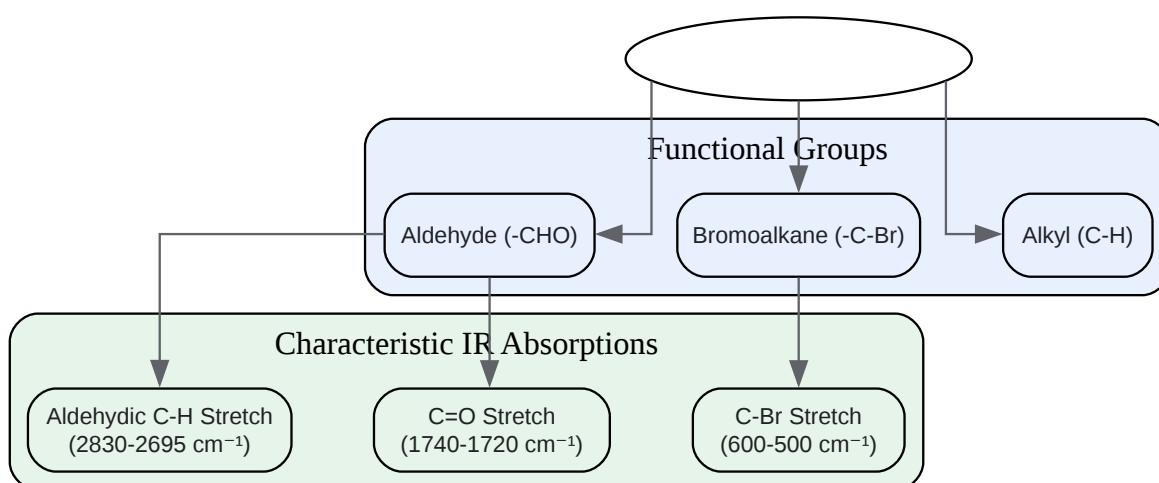
Caption: Workflow for ^1H NMR analysis of **2-Bromo-3-methylbutanal**.

Predicted ^{13}C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy identifies the different carbon environments within a molecule. The predicted chemical shifts for **2-Bromo-3-methylbutanal** are influenced by the electronegativity of the attached atoms.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Predicted ^{13}C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Carbonyl C (CHO)	190 - 200	Characteristic chemical shift for an aldehyde carbonyl carbon. [12] [17] [18]
α -C (CHBr)	50 - 60	Shifted downfield due to the attached electronegative bromine atom.
β -C (CH(CH ₃) ₂)	30 - 40	Standard aliphatic carbon chemical shift.
Methyl C's (CH(CH ₃) ₂)	15 - 25	The two methyl carbons are diastereotopic and may show slightly different chemical shifts.


Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The key diagnostic peaks for **2-Bromo-3-methylbutanal** are expected to be from the aldehyde group.[\[2\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

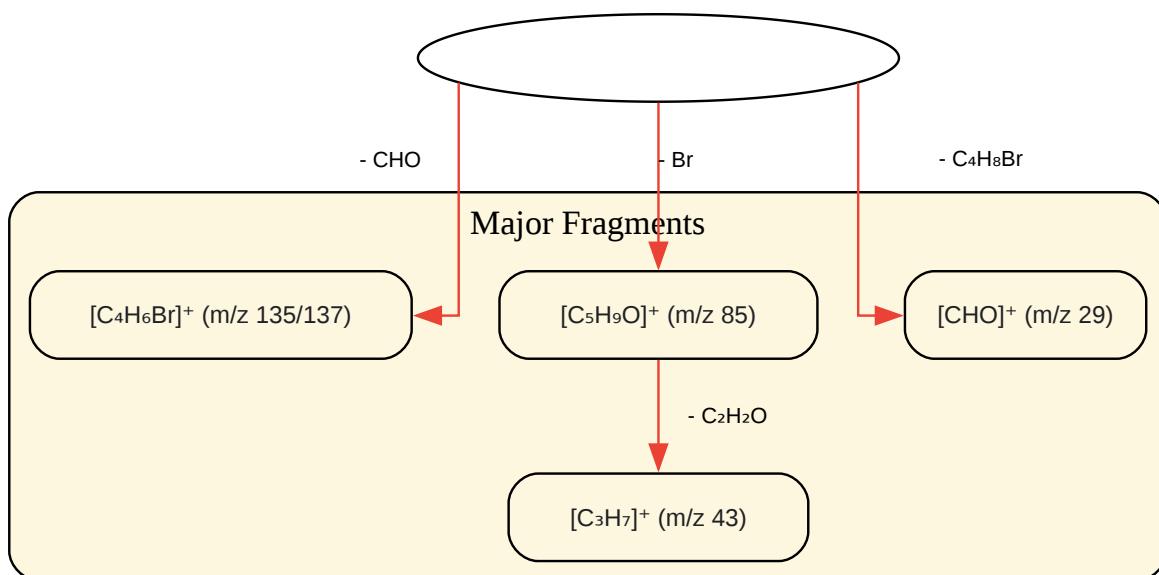
Predicted IR Absorption Bands:

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity	Rationale
Aldehydic C-H Stretch	2830-2695	Medium	A characteristic pair of bands for aldehydes, with the lower wavenumber peak being particularly diagnostic. [19] [20] [23]
C=O Stretch	1740-1720	Strong	A strong, sharp absorption characteristic of a saturated aliphatic aldehyde. [19] [20] [21] [23]
C-Br Stretch	600 - 500	Medium to Strong	The position can vary, but it is expected in the fingerprint region.

Diagram: IR Spectroscopy Logic

[Click to download full resolution via product page](#)

Caption: Relationship between functional groups and IR absorptions.


Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Bromo-3-methylbutanal**, the presence of bromine with its two major isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.[\[24\]](#)

Predicted Fragmentation Pattern:

m/z	Fragment Ion	Fragmentation Pathway
164/166	$[\text{C}_5\text{H}_9\text{BrO}]^+$	Molecular ion (M^+)
135/137	$[\text{C}_4\text{H}_6\text{Br}]^+$	α -cleavage, loss of CHO radical
85	$[\text{C}_5\text{H}_9\text{O}]^+$	Loss of Br radical
57	$[\text{C}_4\text{H}_9]^+$	Loss of Br and CO
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation
29	$[\text{CHO}]^+$	α -cleavage, loss of $\text{C}_4\text{H}_8\text{Br}$ radical

Diagram: Mass Spectrometry Fragmentation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Bromo-3-methylbutanal | C_5H_9BrO | CID 11105707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. C_2H_5Br CH_3CH_2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting $H-1$ bromoethane $1-H$ nmr

explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. chem.pg.edu.pl [chem.pg.edu.pl]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methylbutanal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278959#spectroscopic-data-of-2-bromo-3-methylbutanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com